2-(3-Methoxyphenyl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYPXCKNONYICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl Benzo D Oxazole
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
For instance, the HRMS data for 2-(4-methoxyphenyl)-5-phenyloxazole (B11787221) (C₁₆H₁₃NO₂) shows a calculated mass of 251.0946 for the molecular ion [M]⁺, with a found value of 251.0942. This level of accuracy, typically within a few parts per million (ppm), allows for the confident determination of the elemental composition.
Based on its structure, the expected HRMS analysis of 2-(3-Methoxyphenyl)benzo[d]oxazole would confirm its elemental composition of C₁₄H₁₁NO₂. The molecular weight of this compound is 225.24 g/mol . bldpharm.com The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 226.0863.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 226.08626 | 146.2 |
| [M+Na]⁺ | 248.06820 | 157.2 |
| [M-H]⁻ | 224.07170 | 154.2 |
| [M+NH₄]⁺ | 243.11280 | 164.8 |
| [M+K]⁺ | 264.04214 | 154.5 |
This table presents predicted collision cross-section (CCS) values calculated using established computational methods. uni.lu The m/z ratio corresponds to the mass-to-charge ratio of the respective adducts.
X-ray Crystallography for Solid-State Structure Determination (if available for specific derivatives)
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the searched literature, the analysis of structurally similar derivatives allows for a well-grounded prediction of its solid-state conformation.
A relevant example is the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004). nih.gov In this molecule, the benzothiazole (B30560) and the dimethoxyphenyl rings are nearly coplanar, with a small interplanar angle of 5.38(2)°. nih.gov This planarity is a common feature in such conjugated systems, facilitating π-π stacking interactions in the crystal lattice. The packing of this molecule involves C—H⋯O, C—H⋯π, and π–π contacts. nih.gov
Another pertinent structure is that of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. researchgate.net In this compound, the isoxazole (B147169) ring forms dihedral angles of 17.1(1)° with the 3-methoxyphenyl (B12655295) ring and 15.2(1)° with the phenyl group. researchgate.net This indicates a slight twist from full planarity. The crystal structure reveals the presence of centrosymmetric dimers formed through C—H⋯π interactions. researchgate.net
Based on these related structures, it can be inferred that the solid-state structure of this compound would likely exhibit a nearly planar conformation between the benzoxazole (B165842) and the methoxyphenyl ring systems. This planarity would be favored by the extended π-conjugation across the molecule. Intermolecular forces such as π-π stacking, as well as C—H⋯O and C—H⋯N hydrogen bonds, would be expected to play a significant role in the crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.27 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a (Å) | 7.909(2) |
| b (Å) | 27.239(8) |
| c (Å) | 5.9652(17) |
| Volume (ų) | 1285.1(6) |
The data in this table is for the related compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole and provides an insight into the potential crystallographic parameters for similar structures. researchgate.net
Computational and Theoretical Investigations of 2 3 Methoxyphenyl Benzo D Oxazole and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and various electronic properties of molecules. For benzoxazole (B165842) derivatives, DFT calculations have been instrumental in understanding their structure-activity relationships. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results. nih.govirjweb.com
Electronic Structure Analysis (HOMO-LUMO Gap)
The electronic properties of molecules are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier for the molecule to be excited. mdpi.com
For instance, in a study of a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311 G(d,p) level revealed a HOMO-LUMO energy gap of 4.9266 eV. mdpi.com The HOMO and LUMO energies were calculated to be -5.8170 eV and -0.8904 eV, respectively. mdpi.com Such calculations help in understanding the charge transfer characteristics within the molecule.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | -5.8170 | -0.8904 | 4.9266 |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | -5.49 | -1.99 | 3.50 |
This table presents data from DFT calculations on related heterocyclic compounds, illustrating the typical values obtained for HOMO-LUMO energies and gaps.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
In studies of dimethoxybenzene derivatives, MEP analysis has shown that certain compounds can act as hydrogen bond donors (more electrophilic), while others are strong hydrogen bond acceptors (more nucleophilic). nih.gov For example, in ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the negative potential (red) is localized on the oxygen atoms of the ester, methoxy (B1213986), and hydroxyl groups, indicating these are the primary sites for electrophilic interaction. mdpi.com The positive potential (blue) is found on the carbonyl carbon and aromatic hydrogen atoms. mdpi.com This information is crucial for understanding intermolecular interactions. mdpi.com
Global Reactivity Descriptors (Electrophilicity Index)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include electronegativity, chemical hardness, chemical softness, and the electrophilicity index. irjweb.comresearchgate.net The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) based on Koopmans' theorem. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. The study of these descriptors helps in understanding the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand (small molecule) interacts with a protein's binding site.
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to its target receptor. nih.gov For example, in the study of 2-phenylbenzoxazole (B188899) derivatives as tyrosinase inhibitors, docking simulations revealed that these compounds interact hydrophobically with the active site of the enzyme. nih.gov The binding affinity of one such compound was calculated to be -6.9 kcal/mol. nih.gov
Similarly, docking studies of benzimidazole-based oxazole (B20620) analogues as acetylcholinesterase and butyrylcholinesterase inhibitors have been performed to understand their binding interactions. nih.gov These simulations provide insights into how modifications to the molecular structure can affect binding affinity. For instance, the introduction of a methoxyphenyl group was found to enhance interactions within a hydrophobic cage of a target protein, leading to increased binding affinity. sci-hub.se
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| 2-Phenylbenzoxazole derivative | Tyrosinase | -6.9 |
This table provides an example of binding affinity data obtained from molecular docking simulations.
Identification of Key Amino Acid Residues in Binding Sites
A crucial aspect of molecular docking is the identification of key amino acid residues within the receptor's binding site that are involved in the interaction with the ligand. researchgate.net These interactions can be hydrophobic, hydrogen bonds, or pi-pi stacking.
For a 2-phenylbenzoxazole compound, docking simulations showed hydrophobic interactions with Ala286, Val283, and Phe292 at the tyrosinase active site. nih.gov The 2-phenyl moiety of the compound also interacted with Phe264 and Val248. nih.gov In another study on triazole benzene (B151609) sulfonamide derivatives, key interactions were observed with Gln92, Thr200, Asn66, and His68 of human carbonic anhydrase IX. researchgate.net Understanding these specific interactions is vital for the rational design of more potent and selective inhibitors.
| Ligand | Target Protein | Key Interacting Amino Acid Residues |
| 2-Phenylbenzoxazole derivative | Tyrosinase | Ala286, Val283, Phe292, Phe264, Val248 |
| Triazole benzene sulfonamide derivative | Human Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 |
This table illustrates the identification of key amino acid residues involved in ligand-receptor interactions as determined by molecular docking.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing detailed information about their conformational changes and interactions with their biological targets.
MD simulations have been employed to investigate the stability and dynamics of the interactions between benzoxazole derivatives and their target receptors. For instance, studies on benzimidazole-oxadiazole derivatives, which share structural similarities with 2-(3-Methoxyphenyl)benzo[d]oxazole, have demonstrated stable binding to vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov These simulations revealed that the compounds maintain key interactions with active site residues, such as Asp1046 and Cys919, which are also crucial for the binding of established inhibitors like sorafenib. nih.gov The stability of these interactions is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation period. A stable RMSD plot indicates that the ligand remains securely bound within the active site. researchgate.netnih.gov
Furthermore, the radius of gyration (Rg) is another important parameter analyzed in MD simulations to evaluate the conformational stability and compactness of the protein-ligand complex. researchgate.net Consistent Rg values throughout the simulation suggest that the binding of the ligand does not induce significant unfolding or destabilization of the receptor. researchgate.net In a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulations confirmed stable ligand-receptor interactions, which were further supported by Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis that calculated the binding free energy. nih.gov
While specific MD simulation studies focusing solely on the conformational analysis of this compound in solution are not extensively documented in the provided results, the principles of such analyses are well-established. MD simulations can track the rotational and translational movements of a molecule in a solvent, allowing for the characterization of its preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might present itself to a receptor in a biological environment. For related heterocyclic compounds, MD simulations have been used to understand the flexibility of the molecule and identify low-energy conformations that are likely to be biologically active.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.
QSAR studies on benzoxazole derivatives and related compounds have successfully identified key molecular descriptors that correlate with their biological activity. For example, in a study of benzopyranes and benzopyrano[3,4b] nih.govnih.gov-oxazines as P-glycoprotein inhibitors, 2D-QSAR analysis revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and the inhibitory activity. nih.gov This suggests that hydrophobicity is a critical factor for the interaction of these compounds with the P-glycoprotein transporter. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture of the structure-activity relationship by considering the 3D arrangement of molecular fields. nih.govkoreascience.kr For a series of tricyclic oxazolidinones, CoMFA and CoMSIA models yielded high correlation coefficients (r²) of 0.975 and 0.940, respectively, indicating a strong correlation between the calculated molecular fields and the observed antibacterial activity. nih.gov Similarly, a 3D-pharmacophore model for sigma(2) receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives resulted in a 3D-QSAR model with a correlation coefficient of 0.97. nih.gov
Table 1: 3D-QSAR Statistical Results for Tricyclic Oxazolidinones nih.gov
| Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
| CoMFA | 0.523 | 0.975 |
| CoMSIA | 0.557 | 0.940 |
A significant advantage of QSAR models is their ability to predict the biological activity of novel compounds and to guide the design of more potent analogues. By analyzing the contour maps generated from CoMFA and CoMSIA studies, researchers can identify regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, the contour maps might indicate that increasing the steric bulk in a particular region or introducing an electronegative group at a specific position would be beneficial for activity.
Studies on 3-(benzo[d]oxazol-2-yl)pyridine-2-amines have utilized CoMFA and topomer CoMFA to understand the chemical features that contribute to their inhibitory potency against the c-Met kinase. koreascience.kr The resulting models showed good predictive ability, with predictive r² values of 0.746 for CoMFA and 0.608 for topomer CoMFA. koreascience.kr These models can be used to predict the activity of new pyridine-2-amine derivatives with different substituents on the benzoxazole ring or the pyridine (B92270) core. Similarly, a 3D-pharmacophore model developed for sigma(1) receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives can be used to design and synthesize a new generation of high-affinity ligands. nih.gov
In Silico Pharmacokinetics and Pharmacophore Modeling (ADMET Prediction, excluding clinical relevance)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. This allows for the prioritization of compounds with favorable pharmacokinetic profiles and the early identification of potential liabilities.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A 3D pharmacophore model for sigma(1) receptor ligands, based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives, was developed and consisted of one positive ionizable feature, one hydrogen bond acceptor, and two hydrophobic aromatic features. nih.gov This model, which had a correlation coefficient of 0.89, can be used to screen virtual libraries for new compounds with potential sigma(1) receptor affinity. nih.gov
ADMET prediction studies on benzimidazole-1,3,4-oxadiazole derivatives, which are structurally related to this compound, have been performed to evaluate their drug-likeness. japtronline.comresearchgate.net Parameters such as the octanol-water partition coefficient (log P), which should ideally not exceed 5, and aqueous solubility are calculated to predict oral bioavailability. japtronline.com For a series of 2-methoxy benzoyl hydrazone derivatives, in silico ADMET analysis showed good bioavailability for several compounds. biointerfaceresearch.com Similarly, for substituted thiazole (B1198619) Schiff base derivatives, ADMET predictions were conducted to assess their pharmacokinetic properties. nih.gov
Table 2: Predicted ADMET Properties for Selected Benzimidazole-1,3,4-Oxadiazole Derivatives researchgate.net
| Compound | Molecular Weight | TPSA | milogP | Number of Rotatable Bonds | Lipinski's Rule of Five Violations |
| 4a | 336.42 | 56.75 | 3.81 | 5 | 0 |
| 4b | 350.45 | 56.75 | 4.21 | 5 | 0 |
| 4c | 350.45 | 56.75 | 4.23 | 5 | 0 |
| 4d | 350.45 | 56.75 | 4.26 | 5 | 0 |
| 4e | 366.45 | 65.98 | 3.82 | 6 | 0 |
| 4f | 366.45 | 65.98 | 3.84 | 6 | 0 |
Reactivity and Functionalization Chemistry of the 2 3 Methoxyphenyl Benzo D Oxazole Core
Electrophilic Aromatic Substitution Reactions on the Benzo[d]oxazole Ring
The benzo[d]oxazole ring system is an aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. wikipedia.org The reactivity of the benzene (B151609) portion of the benzoxazole (B165842) core is influenced by the fused oxazole (B20620) ring. The specific positions on the benzoxazole ring that are most reactive towards electrophiles can be influenced by the nature of the substituent at the 2-position.
Studies on related 2-arylbenzoxazoles have shown that electrophilic substitution, such as nitration or halogenation, can occur on the benzoxazole ring. The position of substitution is directed by the combined electronic effects of the fused oxazole ring and the 2-aryl group. For instance, in some cases, substitution may be directed to the 5- or 6-positions of the benzoxazole ring. nih.gov
Modifications and Derivatizations at the 2-Position of the Benzoxazole Ring
The 2-position of the benzoxazole ring is a primary site for introducing structural diversity. nih.gov A common strategy involves the initial synthesis of the 2-arylbenzoxazole scaffold, followed by modifications to the aryl group. researchgate.net For 2-(3-methoxyphenyl)benzo[d]oxazole, the methoxyphenyl ring offers a platform for further functionalization.
One approach involves the palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, on a halogenated precursor of the methoxyphenyl ring. researchgate.net This allows for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups. Additionally, the development of ruthenium-catalyzed C-H activation methods has enabled direct functionalization of the C-H bonds on the 2-aryl ring, offering a more atom-economical route to new derivatives. researchgate.net
Reactions of the Methoxyphenyl Substituent
The methoxy (B1213986) group on the phenyl ring at the 2-position is a key functional handle for further chemical transformations. One of the most common reactions involving the methoxy group is demethylation to yield the corresponding hydroxyphenyl derivative. This transformation is typically achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol (B47542) can then serve as a precursor for a variety of other functional groups through etherification or esterification reactions.
Furthermore, the methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring. The ortho and para positions relative to the methoxy group are activated towards electrophiles. For instance, nitration or halogenation of the methoxyphenyl ring would be expected to occur primarily at the positions ortho and para to the methoxy group.
Synthesis of Novel Benzoxazole Hybrids and Conjugates
The development of hybrid molecules, where two or more pharmacophores are covalently linked, is a growing strategy in drug discovery to enhance biological activity and overcome drug resistance. researchgate.net The this compound scaffold can be incorporated into hybrid structures by linking it to other heterocyclic systems or bioactive molecules.
For example, the synthesis of benzoxazole-triazole hybrids has been reported. researchgate.net This can be achieved by introducing a reactive functional group, such as an azide (B81097) or an alkyne, onto either the benzoxazole core or the methoxyphenyl substituent, followed by a click chemistry reaction with a complementary functionalized partner. Similarly, conjugates with other heterocycles like pyrazole (B372694) or oxadiazole can be synthesized to explore synergistic biological effects. researchgate.netnih.gov
Formation of N-Alkylated Benzoxazole Derivatives
The nitrogen atom in the oxazole ring of the benzoxazole core can undergo N-alkylation to form N-alkylated benzoxazole derivatives. This reaction typically involves the treatment of the benzoxazole with an alkyl halide in the presence of a base. The resulting N-alkylated products can exhibit different physicochemical and biological properties compared to the parent N-H compound.
Mechanistic Studies of Biological Interactions in Vitro and in Silico of 2 3 Methoxyphenyl Benzo D Oxazole and Analogues
Enzyme Inhibition Mechanisms
Mushroom Tyrosinase Inhibition
Analogues of 2-(3-methoxyphenyl)benzo[d]oxazole, specifically those featuring a 2-phenylbenzo[d]oxazole scaffold, have been identified as potent inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Studies have revealed that phenolic compounds with this scaffold, particularly those incorporating a resorcinol (B1680541) structure, exhibit significantly stronger inhibitory activity against mushroom tyrosinase than the reference compound, kojic acid. For instance, certain 2-phenylbenzoxazole (B188899) derivatives have demonstrated IC50 values in the nanomolar range, indicating high potency. nih.gov
Kinetic studies are crucial in elucidating the mechanism of inhibition. For potent 2-phenylbenzoxazole inhibitors, kinetic analyses using Lineweaver-Burk plots have been performed. These studies help to determine whether the inhibition is competitive, non-competitive, or uncompetitive by measuring the initial rate of dopachrome (B613829) production in the presence of varying concentrations of the inhibitor and the substrate, L-DOPA. nih.gov Molecular docking simulations complement these findings by providing insights into the binding modes. These simulations have shown that the resorcinol moiety of the benzoxazole (B165842) derivatives plays a critical role in binding to the tyrosinase active site through a combination of hydrophobic and hydrogen bonding interactions. nih.gov
The inhibitory action is not limited to the isolated enzyme. These compounds have also been shown to effectively inhibit tyrosinase activity and melanin production in B16F10 melanoma cells in a concentration-dependent manner, confirming their potential to act in a cellular environment. nih.gov
Table 1: Mushroom Tyrosinase Inhibition by 2-Phenylbenzoxazole Analogues
| Compound Type | Key Structural Feature | Potency Highlight | Reference |
|---|---|---|---|
| 2-Phenylbenzo[d]oxazole | Resorcinol moiety | Nanomolar IC50 values | nih.gov |
Monoamine Oxidase (MAO) Inhibition
The benzoxazole core is also implicated in the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. A series of 2-methylbenzo[d]oxazole derivatives has been synthesized and evaluated as in vitro inhibitors of human MAO. nih.gov The findings indicate that these benzoxazole derivatives are potent MAO inhibitors, with some compounds exhibiting high selectivity for the MAO-B isoform. nih.gov
For example, specific substituted 2-methylbenzo[d]oxazole derivatives have been identified as the most potent MAO-B inhibitors within the tested series, with IC50 values in the low nanomolar range (0.0023 µM and 0.0033 µM for compounds 1d and 2e, respectively). nih.gov Some derivatives also displayed potent inhibition of MAO-A, with IC50 values in the sub-micromolar range. nih.gov The differential inhibition of MAO-A and MAO-B by these compounds highlights the influence of the substitution pattern on the benzoxazole ring system, suggesting that these derivatives could serve as lead compounds for developing isoform-selective MAO inhibitors. nih.gov In silico docking studies on other heterocyclic MAO inhibitors have shown that interactions with key amino acid residues in the active sites of MAO-A and MAO-B are crucial for their inhibitory activity. jrespharm.comnih.govnih.gov
Table 2: MAO Inhibition by 2-Methylbenzo[d]oxazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 1d | MAO-B | 0.0023 | nih.gov |
| 2e | MAO-B | 0.0033 | nih.gov |
| 2c | MAO-A | 0.670 | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition
The 2-arylbenzoxazole scaffold has emerged as a novel structural template for the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. youtube.com Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, but selective COX-2 inhibition is desirable to reduce the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. nih.gov
A series of 2-(2-arylphenyl)benzoxazoles has been synthesized and evaluated for their ability to selectively inhibit COX-2. youtube.com Several compounds from this series demonstrated selective inhibition of COX-2, with some exhibiting a selectivity index significantly better than the well-known COX-2 selective NSAID, celecoxib (B62257). youtube.com Molecular modeling studies on other classes of COX-2 inhibitors, such as indolizine (B1195054) derivatives, have suggested that hydrophobic interactions are a major contributing factor to their inhibitory activity against COX-2. nih.gov For the 2-(2-arylphenyl)benzoxazole series, specific derivatives have shown in vivo anti-inflammatory potency comparable or even superior to that of celecoxib and the non-selective NSAID diclofenac. youtube.com
Recent studies have also pointed to the potential of benzoxazole derivatives in targeting COX-2 for anticancer applications. jrespharm.com
Table 3: Selective COX-2 Inhibition by 2-(2-Arylphenyl)benzoxazole Analogues
| Compound Class | Activity | Key Finding | Reference |
|---|---|---|---|
| 2-(2-Arylphenyl)benzoxazoles | Selective COX-2 Inhibition | Higher selectivity index than celecoxib for some derivatives. | youtube.com |
Inhibition of Histone Methyllysine Reader Proteins (e.g., CDYL)
A significant development in the therapeutic application of the benzoxazole scaffold is the identification of benzo[d]oxazol-2(3H)-one analogues as the first potent and selective small-molecule inhibitors of the chromodomain Y-like (CDYL) protein. youtube.com CDYL is a "reader" of histone post-translational modifications, specifically histone methyllysine, and plays a role in epigenetic regulation. youtube.com
The discovery was guided by a structure-based approach, involving molecular docking and dynamic simulations to study the binding conformation between the chromodomain of CDYL and peptidomimetics. youtube.com This led to the virtual screening of chemical libraries and subsequent synthesis and structure-activity relationship (SAR) studies of 43 compounds. youtube.com This research culminated in the discovery of a highly potent and selective inhibitor, compound D03, with a dissociation constant (KD) of 0.5 µM. This compound demonstrated excellent selectivity for CDYL over other chromodomain-containing proteins. youtube.com Functionally, the inhibition of CDYL by this benzoxazolone derivative was shown to promote the development and branching of neurodendrites in cultured neurons, highlighting its potential as a chemical tool for studying epigenetic mechanisms. youtube.com
Table 4: Inhibition of CDYL by Benzo[d]oxazol-2(3H)-one Analogues
| Compound ID | Target | Binding Affinity (KD) | Key Outcome | Reference |
|---|
DNA Topoisomerase Inhibition Mechanisms
Benzoxazole derivatives have been investigated for their ability to inhibit DNA topoisomerases, enzymes that are essential for managing the topological state of DNA and are validated targets for anticancer drugs. Studies have shown that certain 2,5-disubstituted-benzoxazole derivatives can act as inhibitors of both eukaryotic DNA topoisomerase I and II.
Specifically, compounds such as 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were identified as eukaryotic DNA topoisomerase I poisons, with some being more potent than the reference drug camptothecin. Other derivatives, like 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole, exhibited significant inhibitory activity against eukaryotic DNA topoisomerase II, showing higher potency than the reference drug etoposide. The mechanism of these "poison" inhibitors typically involves the stabilization of the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death.
A related bis-benzimidazole compound bearing a dimethoxyphenyl group, structurally analogous to the title compound, was found to preferentially target E. coli DNA topoisomerase I over human topoisomerases, acting as a poison inhibitor. nih.gov
Table 5: DNA Topoisomerase Inhibition by Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Comparison | Reference |
|---|---|---|---|---|
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | More potent than camptothecin | |
| 5-Amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | More potent than camptothecin | |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Higher potency than etoposide |
Receptor Binding and Agonism/Antagonism Mechanisms (e.g., Melatonin (B1676174) Receptor Agonists)
The benzoxazole nucleus has been successfully established as a melatoninergic pharmacophore, serving as a bioisosteric replacement for the traditional alkoxyaryl core found in many melatonin receptor ligands. A series of benzoxazole derivatives have been synthesized and evaluated for their binding affinity to human MT1 and MT2 receptors using radioligand binding assays with 2-[¹²⁵I]-iodomelatonin. nih.gov
These studies have led to the identification of several benzoxazole derivatives as melatonin receptor agonists. nih.gov Structure-activity relationship (SAR) studies within these series have been crucial for optimizing receptor affinity. For instance, one study identified a compound (compound 28) that exhibited even better binding affinities for both MT1 and MT2 receptors than melatonin itself. This demonstrates that the benzoxazole scaffold can be effectively utilized in the design of novel and potent melatonin receptor agonists.
The mechanism of action for these agonists, such as the approved drug ramelteon, involves binding to the MT1 and MT2 receptors, which are G-protein coupled receptors. This binding event typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Table 6: Melatonin Receptor Binding of Benzoxazole Derivatives
| Compound Class | Target Receptors | Key Finding | Reference |
|---|---|---|---|
| Benzoxazole derivatives | MT1 and MT2 | Identification of potent melatonin receptor agonists. | nih.gov |
| Benzoxazole derivatives | MT1 and MT2 | Benzoxazole nucleus established as a melatoninergic pharmacophore. |
Target Engagement Studies in Cellular Models (In Vitro, without clinical outcomes)
Studies on various substituted 2-phenylbenzo[d]oxazole analogues have identified several potential cellular targets. For instance, certain trimethoxyphenylbenzo[d]oxazole derivatives have been investigated as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4). researchgate.net Other research has pointed towards the inhibition of enzymes like tyrosinase by 2-phenylbenzo[d]oxazole compounds featuring specific hydroxyphenyl and methoxyphenyl moieties. mdpi.com Molecular docking studies have further suggested that some benzoxazole derivatives may exert their biological effects by inhibiting DNA gyrase. nih.gov
Direct evidence detailing the perturbation of protein recruitment onto chromatin by this compound is not prominently featured in the reviewed scientific literature. However, the broader class of benzoxazole-containing compounds has been associated with mechanisms that could indirectly involve chromatin interactions, such as the inhibition of enzymes crucial for cellular proliferation and signaling pathways that influence gene expression.
Antimicrobial Activity Mechanisms (In Vitro)
Benzoxazole derivatives are recognized for their wide-ranging antimicrobial activities. nih.govnih.gov The proposed mechanism for their antimicrobial effect often involves the disruption of bacterial membrane integrity. It is suggested that these heterocyclic compounds intercalate into the lipid bilayer, leading to membrane destabilization. This results in the leakage of vital cellular components, such as ions and macromolecules, ultimately causing cell death. nih.gov Some studies also propose that the antibacterial action of certain benzoxazole derivatives could be linked to the inhibition of essential enzymes like DNA gyrase. nih.gov
Numerous studies have demonstrated the efficacy of 2-phenylbenzo[d]oxazole analogues against a spectrum of bacteria. The substitution pattern on both the benzoxazole core and the phenyl ring is critical for the antibacterial potency. nih.gov
For example, a series of 2-arylbenzoxazole derivatives were tested for their in vitro antibacterial activity. One analogue, 2-(4-(2-Diethylaminoethoxy)-3-methoxyphenyl)benzo[d]oxazole , showed activity against various bacterial strains. nih.gov Generally, benzoxazole derivatives have shown potent effects against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net
In one study, benzoxazole derivatives were screened at a concentration of 25 μg/mL against various bacterial strains, with some compounds showing significant activity, particularly against E. coli. nih.gov Another study highlighted that certain benzoxazole compounds were most effective against S. aureus isolates, with minimal inhibitory concentrations (MICs) for 90% of isolates being as low as 25 to 50 µg/mL. researchgate.net In contrast, Gram-negative bacteria often required higher concentrations for similar inhibition. researchgate.net
Below is a table summarizing the antibacterial activity of selected benzoxazole analogues from various studies.
| Compound/Derivative Class | Bacterium | Activity/Measurement | Source |
| 2-Arylbenzoxazoles | Pseudomonas aeruginosa (Gram-) | MIC = 0.25 μg/mL (for derivative 47) | nih.gov |
| 2-Arylbenzoxazoles | Enterococcus faecalis (Gram+) | MIC = 0.5 μg/mL (for derivative 47) | nih.gov |
| Benzoxazole Derivatives | Escherichia coli (Gram-) | Potent activity at 25 μg/mL | nih.gov |
| Benzoxazole Derivatives | Staphylococcus aureus (Gram+) | MIC90 = 25-50 μg/mL | researchgate.net |
| Benzoxazole Derivatives | Gram-negative bacteria | MIC90 = 200 μg/mL | researchgate.net |
| 1,3-Oxazole Derivative | Enterococcus faecium (Gram+) | 10 mm inhibition zone | nih.gov |
| 1,3-Oxazole Derivative | Staphylococcus aureus (Gram+) | 8 mm inhibition zone | nih.gov |
| 1,3-Oxazole Derivative | Bacillus subtilis (Gram+) | 9 mm inhibition zone | nih.gov |
In addition to antibacterial properties, many benzoxazole derivatives exhibit significant antifungal activity. nih.gov Research has shown that these compounds can be effective against pathogenic fungal strains. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine were found to possess antifungal properties, including against the human pathogen Candida albicans. nih.gov
In a qualitative screening, a 1,3-oxazole derivative demonstrated an antimicrobial effect against the yeast strain C. albicans 393, producing an 8 mm zone of growth inhibition. nih.gov Another study involving various heterocyclic compounds found that benzothiazole (B30560) derivatives were generally more active than oxazole (B20620) derivatives against Aspergillus niger and Candida albicans. researchgate.net The antifungal activity of these compounds is often linked to their lipophilicity and the electronic properties of their substituents. nih.gov
The table below presents findings on the antifungal activity of related compounds.
| Compound/Derivative Class | Fungus | Activity/Measurement | Source |
| 1,3-Oxazole Derivative | Candida albicans 393 | 8 mm inhibition zone | nih.gov |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active (MIC values not specified) | nih.gov |
| Benzoxazole Derivatives | Aspergillus niger, Candida albicans | Active | researchgate.net |
Neuroprotective Mechanisms (In Vitro, e.g., on β-Amyloid-Induced Cells)
A growing body of evidence suggests that benzo[d]oxazole derivatives may offer neuroprotective benefits, particularly in the context of Alzheimer's disease models. mdpi.comnih.gov Studies have utilized PC12 cells induced with β-amyloid (Aβ) peptides, a common in vitro model for studying Alzheimer's-related neurotoxicity. mdpi.comnih.gov
Research on novel synthetic benzo[d]oxazole-based derivatives has shown that they can protect PC12 cells from Aβ-induced damage. mdpi.comnih.gov One particular compound, designated 5c , significantly increased the viability of PC12 cells exposed to Aβ₂₅₋₃₅. mdpi.com The underlying mechanism for this neuroprotection involves the modulation of key signaling pathways. Western blot analysis revealed that this compound promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). mdpi.comnih.gov
Furthermore, the treatment decreased the expression of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). mdpi.com This modulation of the Akt/GSK-3β/NF-κB signaling pathway leads to several downstream protective effects, including:
A reduction in the hyperphosphorylation of the tau protein. nih.gov
Decreased expression of the receptor for advanced glycation end products (RAGE). nih.gov
Reduced levels of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.gov
A decrease in the pro-apoptotic Bax/Bcl-2 ratio. nih.gov
These findings collectively indicate that benzo[d]oxazole analogues can mitigate Aβ-induced apoptosis and neuroinflammation, suggesting a potential therapeutic avenue for neurodegenerative diseases. mdpi.comnih.gov
Applications in Advanced Materials and Chemical Biology Beyond Therapeutic Use
Development as Fluorescent Probes and Sensors
The benzoxazole (B165842) core is a well-established fluorophore, and its derivatives are extensively studied for their potential as fluorescent probes and sensors. These molecules can exhibit sensitivity to their local environment, making them valuable tools for detecting specific analytes or changes in physical conditions like pH. nih.gov
Benzoxazole derivatives often display desirable photophysical properties, including significant Stokes shifts and emission in the visible spectrum. nih.gov For instance, certain 2-styryl phenanthro[9,10-d]oxazoles emit light in the blue to green region. nih.gov The fluorescence of these compounds can be modulated by the presence of specific metal cations or changes in pH. nih.gov For example, a trifluorinated benzoxazole derivative has been shown to be a selective fluorescent probe for magnesium ions and is sensitive to pH changes around the neutral range (pH 7-8). nih.gov This sensitivity is often attributed to processes like excited-state intramolecular proton transfer (ESIPT), which can be influenced by the surrounding environment. nih.gov
The general principle behind their function as sensors involves a change in their fluorescence intensity or wavelength upon interaction with a target analyte. Benzoxazole and naphthoxazole derivatives are considered promising fluorescent DNA probes, showing enhanced fluorescence upon binding to DNA, primarily through intercalation. periodikos.com.brperiodikos.com.br While specific studies focusing solely on the sensing applications of 2-(3-Methoxyphenyl)benzo[d]oxazole are not prevalent in the reviewed literature, the extensive research on related benzoxazole structures underscores the potential of this class of compounds as versatile fluorescent sensors.
Table 1: Photophysical Properties of Selected Benzoxazole Derivatives
| Compound | Excitation (nm) | Emission (nm) | Target Analyte/Application | Reference |
|---|---|---|---|---|
| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | Not specified | Not specified | Mg²⁺, pH | nih.gov |
| 2-Styryl phenanthro[9,10-d]oxazoles | Not specified | Blue to green region | pH | nih.gov |
| Oxazole (B20620) yellow (YO) | Not specified | Not specified | DNA | periodikos.com.br |
Role as Building Blocks for Complex Organic Molecules
The benzoxazole scaffold is a valuable building block in organic synthesis due to its stability and the various reactive sites it offers for modification. researchgate.net This allows for the construction of more complex, functionalized molecules with applications in medicinal chemistry and materials science. researchgate.netnih.gov
Synthetic strategies often involve the formation of the oxazole ring as a key step. acs.org For example, new benzoxazole derivatives can be synthesized through reactions like the condensation of aminophenols with other reagents. daneshyari.com A silver-catalyzed tandem condensation reaction has been developed to produce 2-(phenylsulphinyl)benzo[d]oxazole derivatives from substituted 2-aminophenols. nih.gov Furthermore, the benzoxazole core can be part of a molecular hybridization strategy, where it is combined with other heterocyclic structures like quinoline (B57606) to create novel compounds with specific biological activities. nih.gov
Oxazoles, in general, are used as azadienes in Diels-Alder reactions and as ligands in asymmetric catalysis. lifechemicals.com The synthesis of complex natural products often relies on the chemistry of oxazoles. lifechemicals.com While the parent compound, 1,3-oxazole, is not found in nature, many substituted oxazoles are present in natural products with significant biological activity. lifechemicals.com The synthesis of these complex molecules has driven the development of new chemical reactions involving the oxazole ring. lifechemicals.com For instance, a series of novel benzo[d]oxazole-based derivatives have been synthesized as potential agents for neuroprotection. nih.gov These syntheses often involve multi-step procedures starting from simpler benzoxazole precursors. nih.govmdpi.com
Potential in Agricultural Chemistry (e.g., Herbicides, Fungicides, Insecticides as Chemical Tools)
Benzoxazole and its derivatives have demonstrated a wide range of biological activities that are relevant to agriculture. nih.govnih.gov These compounds are being investigated as potential herbicides, fungicides, and insecticides. researchgate.netnih.gov The benzoxazole structure is considered an important scaffold in the discovery of new agrochemicals. nih.govnih.gov
In recent years, significant progress has been made in developing benzoxazole-based compounds for crop protection. nih.gov For example, certain benzoxazole derivatives have shown excellent fungicidal activity against various plant pathogens. nih.gov One study reported a benzoxazole compound with an EC₅₀ value of 0.3 mg/L against Alternaria brassicae, which was significantly more potent than the commercial fungicide carbendazim. nih.gov The introduction of specific chemical groups, such as nitro and trifluoromethyl groups, can enhance the antifungal and antibacterial activity of these compounds. nih.gov
The herbicidal potential of benzoxazole derivatives has also been explored. mdpi.com The introduction of an alkoxy group has been found to be beneficial for the herbicidal activity of certain compounds. mdpi.com Some derivatives showed 99% herbicidal activity against Amaranthus retroflexus at a concentration of 10 mg/L. mdpi.com Similarly, some benzoxazole compounds have shown insecticidal properties against pests like the diamondback moth and bollworm. researchgate.net
Table 2: Agricultural Activity of Selected Benzoxazole Derivatives
| Compound Type | Target | Activity | Key Structural Feature | Reference |
|---|---|---|---|---|
| Benzoxazole Derivative | Alternaria brassicae (fungus) | EC₅₀ = 0.3 mg/L | Not specified | nih.gov |
| Benzoxazole Derivative | Amaranthus retroflexus (weed) | 99% inhibition at 10 mg/L | Fluorine substitution | mdpi.com |
| Benzoxazole Derivative | Diamondback moth (insect) | 88% mortality at 1 mg/L | Not specified | researchgate.net |
Applications in Industrial Chemistry (e.g., Dyes, Fluorescent Brightening Agents)
The fluorescent properties of benzoxazole derivatives make them highly suitable for use as industrial dyes and fluorescent brightening agents (also known as optical brighteners). daneshyari.comupupstars.comresearchgate.net These compounds have the ability to absorb ultraviolet light (typically in the 300-400 nm range) and re-emit it as blue-violet visible light (around 420-480 nm). upupstars.com This process of fluorescence masks any yellowish tint in materials, making them appear whiter and brighter. upupstars.com
Benzoxazole-type fluorescent brighteners are commonly used in the plastics and synthetic fiber industries. upupstars.comresearchgate.net They can be incorporated into materials like polyester (B1180765) fibers to enhance their whiteness. daneshyari.comresearchgate.net The effectiveness of these compounds is often measured by the CIE Whiteness index. One study found that a benzoxazole derivative significantly increased the whiteness of cotton fiber from a CIE value of 73.02 to 135.04 at a concentration of 0.1%. researchgate.net
The synthesis of these industrial compounds is often designed to be efficient and scalable. daneshyari.com For example, fluorescent brighteners based on dicarboxylic acid derivatives of the benzoxazole type can be synthesized through a simple reaction using polyphosphoric acid. daneshyari.com The stability and high fluorescence activity of these compounds are due to their conjugated double bond systems and the presence of electron-donating groups. daneshyari.com
Structure Activity Relationship Sar Studies for 2 3 Methoxyphenyl Benzo D Oxazole Derivatives
Influence of Substituents at the 2-Position on Biological Activity
The substituent at the 2-position of the benzoxazole (B165842) ring plays a pivotal role in modulating the biological activity of these derivatives. nih.govnih.gov SAR studies consistently demonstrate that the nature of the aryl group at this position significantly influences the compound's potency. mdpi.com
Modifications to the 2-phenyl ring have shown varied effects. For instance, in the context of tyrosinase inhibition, introducing hydroxyl groups to the phenyl ring can have a substantial impact. A 2,4-dihydroxyphenyl group at the 2-position results in potent inhibitory activity. nih.govmdpi.com Conversely, a single hydroxyl group at the 4-position of the phenyl ring leads to weaker inhibition. nih.gov The presence of electron-withdrawing groups, such as chlorine or nitro groups, on the 2-phenyl ring has been reported to enhance anti-proliferative activity. researchgate.net
The type of heterocyclic ring substituted at the 2-position also dictates the spectrum of activity. Studies comparing different heterocyclic substituents found that those containing an azaaromatic group were more likely to exhibit antifungal activity. nih.gov Specifically, compounds with a 5-membered heteroaromatic ring, whether containing oxygen or nitrogen, showed similar activity levels. nih.gov However, replacing a 5-membered ring with a 6-membered one can lead to a significant decrease in activity. nih.gov The presence of bulky hydrocarbon substituents at the 2-position may result in inactivity, possibly due to steric hindrance. nih.gov
The following table summarizes the observed influence of various substituents at the 2-position on the biological activity of benzoxazole derivatives.
| 2-Position Substituent (on Phenyl Ring) | Observed Biological Effect | Reference |
| 2,4-dihydroxyphenyl | Potent tyrosinase inhibitory activity | nih.govmdpi.com |
| 4-hydroxyphenyl | Weak tyrosinase inhibitory activity | nih.gov |
| Chlorine (ortho/para) | Improved anti-proliferative activity | researchgate.net |
| Nitro (para) | Improved anti-proliferative activity | researchgate.net |
| Azaaromatic groups | Associated with antifungal activity | nih.gov |
| Hydrocarbon groups | Inactivity, possibly due to steric hindrance | nih.gov |
Impact of Substitutions on the Benzo[d]oxazole Core (e.g., 5-position)
Alongside the 2-position, substitutions on the fused benzene (B151609) ring of the benzo[d]oxazole core, particularly at the 5-position, are critical for determining biological potency. nih.govmdpi.com A strong SAR has been established, indicating that dual substitution at both the 2- and 5-positions often leads to enhanced antimicrobial and antiproliferative effects. nih.govmdpi.com
The introduction of specific functional groups at the 5-position can significantly alter a compound's properties. For example, substituting the 5-position with a halogen atom (like bromine or chlorine), a hydroxyl group, or a methyl group has been shown to boost antiproliferative activity. mdpi.com These modifications can enhance lipophilicity and electronic properties, which in turn optimize the molecule's interaction with biological targets. mdpi.com
In one study, the introduction of a bromine atom at the 7-position of the benzoxazole ring in a series of heterocyclic derivatives resulted in an increase in antifungal activity, yielding the most active compound in that series. nih.gov This highlights that while the 5-position is a key site, other positions on the core can also be targeted for beneficial modifications.
The table below outlines the effects of substitutions on the benzoxazole core.
| Position | Substituent | Observed Biological Effect | Reference |
| 5 | Halogen (Br, Cl) | Enhanced antiproliferative activity | mdpi.com |
| 5 | Hydroxyl | Enhanced antiproliferative activity | mdpi.com |
| 5 | Methyl | Enhanced antiproliferative activity | mdpi.com |
| 7 | Bromine | Increased antifungal activity in a specific series | nih.gov |
Role of the Methoxyphenyl Moiety in Activity
The methoxyphenyl moiety, specifically when attached at the 2-position of the benzoxazole scaffold, is a significant contributor to the molecule's biological profile. The position of the methoxy (B1213986) group on the phenyl ring is a crucial determinant of activity. nih.gov
In the development of tyrosinase inhibitors, it has been noted that 3-hydroxy-4-methoxyphenyl moieties are among the key structures that contribute to inhibitory activity. mdpi.com This underscores the importance of the specific arrangement of hydroxyl and methoxy groups on the phenyl ring for targeted biological interactions.
Correlation between Physicochemical Properties and Activity (In Silico)
In silico studies, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been instrumental in elucidating the correlation between the physicochemical properties of benzoxazole derivatives and their biological activity. ijddd.com These computational methods help to predict the activity of novel compounds and understand the structural requirements for potency.
3D-QSAR models for antimycobacterial agents based on benzanilides (structurally related to 2-phenylbenzoxazoles) have been developed. ijddd.com These models, which demonstrate a high correlation between predicted and experimental activities, reveal the importance of steric and electrostatic fields. ijddd.com The information from these models suggests that specific spatial arrangements of bulky or electron-donating/withdrawing groups are crucial for activity, guiding the design of more potent molecules. ijddd.com
Furthermore, the estimation of molecular properties helps in identifying drug-like candidates. nih.gov Studies involving in silico design and molecular docking of benzo[d]thiazol-2-amine derivatives (a related scaffold) have shown that binding affinity with target enzymes like COX-1 and COX-2 can be predicted, which often correlates with in vitro analgesic and anti-inflammatory activity. nih.govresearchgate.net
Pharmacophore Identification through SAR Analysis
Pharmacophore modeling is a powerful tool used to distill the SAR data into a three-dimensional arrangement of essential chemical features required for biological activity. pharmacophorejournal.com For benzoxazole and related heterocyclic structures, these models identify key interaction points that a molecule must possess to bind effectively to its biological target.
Pharmacophore studies on antimycobacterial benzanilides identified hydrogen bond donors, aromatic features, and aliphatic features as crucial for activity. ijddd.com For a series of p56lck inhibitors with a benzothiazole (B30560) core, a six-point pharmacophore model was developed, featuring one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADHRR). thaiscience.info This model proved to be a reliable tool for identifying inhibitors with improved potency. thaiscience.info
Similarly, a five-point pharmacophore hypothesis (AAPRR) with two hydrogen bond acceptors, two aromatic rings, and one charged group was developed for antitrypanosomal agents. pharmacophorejournal.com The generation of these models allows for high-throughput virtual screening of chemical databases to identify new lead compounds that fit the essential electronic and steric requirements for a desired biological effect. pharmacophorejournal.com The common features identified across various studies, such as the presence of aromatic rings and hydrogen bond donors/acceptors, confirm the fundamental importance of the benzoxazole scaffold and its substituents in mediating molecular interactions. ijddd.comthaiscience.info
Future Research Directions and Perspectives on 2 3 Methoxyphenyl Benzo D Oxazole
Exploration of Novel and Green Synthetic Pathways
While traditional methods for synthesizing benzoxazoles are well-established, future research will increasingly focus on the development of novel and environmentally benign synthetic strategies for 2-(3-Methoxyphenyl)benzo[d]oxazole. The principles of green chemistry aim to reduce or eliminate the use of hazardous substances, and their application to benzoxazole (B165842) synthesis is an area of active development. ijpsonline.com
Future synthetic explorations should include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions compared to conventional heating methods. mdpi.comnih.gov Investigating these methods for the condensation of 2-aminophenol (B121084) with 3-methoxybenzaldehyde or its derivatives could lead to more efficient and sustainable production of the target compound.
Mechanochemical Synthesis: Grinding reactants together in a ball mill, often in the absence of a solvent, represents a highly green synthetic method. mdpi.com Applying this technique to the synthesis of this compound could minimize solvent waste and energy consumption.
Use of Greener Solvents: Exploring the use of ionic liquids or deep eutectic solvents (DES) as reaction media can offer advantages such as reusability and improved reaction rates. ijpsonline.commdpi.com For instance, a system using choline chloride and glycerol could be investigated as a sustainable alternative to volatile organic solvents. mdpi.com
Catalyst Development: Research into novel heterogeneous or reusable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), can facilitate cleaner reaction profiles and easier product purification. mdpi.com The development of catalysts that promote the aerobic oxidative cyclization of 2-aminophenol with 3-methoxybenzaldehyde under mild conditions would be a significant advancement. researchgate.net
| Green Synthesis Method | Potential Advantage for this compound Synthesis | Reference Example |
| Microwave-Assisted | Reduced reaction time, higher yields | mdpi.comnih.gov |
| Ultrasound-Assisted | Energy efficiency, shorter reaction time | mdpi.com |
| Mechanochemical | Solvent-free conditions, minimal waste | mdpi.com |
| Deep Eutectic Solvents (DES) | Reusable and biodegradable reaction medium | mdpi.com |
| Nanoparticle Catalysis (e.g., ZnO-NPs) | High efficiency, reusability, mild reaction conditions | mdpi.com |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. Future research on this compound should leverage advanced computational modeling to build a deeper understanding of its structure-activity relationships (SAR).
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound. nih.gov This fundamental understanding can help in predicting its reactivity and spectroscopic characteristics.
Molecular Docking Simulations: To explore its potential as a therapeutic agent, molecular docking studies can be performed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. nih.govnih.gov This can help prioritize experimental screening against enzymes like cyclooxygenases (COX), kinases, or cholinesterases. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a biological target, assessing the stability of the predicted interactions over time. nih.gov
Pharmacokinetic Predictions (ADME): In silico models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to identify potential liabilities early in the drug discovery process.
Discovery of Unexplored Biological Targets for Chemical Biology Studies
The benzoxazole scaffold is known to interact with a diverse range of biological targets, leading to activities such as anticancer, anti-inflammatory, and neuroprotective effects. nih.govmdpi.com However, the full biological potential of this compound remains largely untapped. A systematic exploration of its biological targets is a critical future research direction.
Potential strategies include:
Broad-Spectrum Phenotypic Screening: Initial screening against a wide panel of cancer cell lines (e.g., lung, glioma, breast) or microbial strains can uncover novel antiproliferative or antimicrobial activities. nih.govnih.gov
Target-Based Screening: Based on the activities of structurally similar benzoxazoles, targeted screening against specific enzyme families is warranted. Potential unexplored targets could include:
Kinases: Many benzoxazoles are kinase inhibitors; screening against panels of kinases, such as VEGFR-2, could reveal new anticancer pathways. nih.govresearchgate.net
Monoamine Oxidases (MAO): Given that some benzoxazoles inhibit MAO-A and MAO-B, evaluating this compound for activity against these enzymes could be relevant for neurodegenerative disorders. researchgate.net
Cholinesterases: Derivatives of similar heterocyclic systems have shown selective inhibition of butyrylcholinesterase (BChE), suggesting a potential role in Alzheimer's disease research. nih.govresearchgate.net
Tyrosinase: Phenolic benzoxazoles have been investigated as tyrosinase inhibitors for skin-lightening applications, suggesting that the this compound scaffold could be explored for similar activity. mdpi.com
Development of this compound as Chemical Probes
Once a high-affinity and selective biological target is identified for this compound, the scaffold can be further developed into a chemical probe. Chemical probes are indispensable tools in chemical biology for interrogating the function of proteins and elucidating biological pathways.
Future work in this area would involve:
Structural Optimization: Modifying the parent compound to enhance its potency and selectivity for the identified target.
Functionalization: Introducing functional groups that allow for conjugation to reporter tags. This could involve synthesizing derivatives with an available linker attachment point on the benzoxazole ring or the methoxyphenyl moiety.
Tagging: Covalently attaching fluorescent dyes (for imaging), biotin (for affinity purification), or photoreactive groups (for covalent labeling of the target protein) to the functionalized compound.
The development of such probes would enable detailed studies of the target's localization, interactions, and role in cellular processes, moving beyond a purely pharmacological context.
Integration with Modern Drug Discovery Technologies (excluding clinical aspects)
To accelerate the discovery of new lead compounds based on the this compound scaffold, its integration with modern drug discovery technologies is essential. This moves beyond the study of a single compound to using it as a foundational piece for broader discovery campaigns.
Future directions include:
High-Throughput Screening (HTS): Utilizing the this compound core, a library of derivatives can be synthesized and subjected to HTS against diverse biological targets. This would rapidly identify promising hits for further optimization.
Fragment-Based Drug Design (FBDD): The this compound scaffold or its constituent parts (benzoxazole and 3-methoxyphenyl) can be used as fragments for screening against protein targets. Hits identified through FBDD can then be grown or linked to generate more potent lead molecules.
DNA-Encoded Library (DEL) Technology: Incorporating the benzoxazole scaffold into DEL synthesis would allow for the creation and screening of massive libraries containing millions of unique compounds, dramatically increasing the probability of discovering novel and potent binders for various protein targets.
By pursuing these integrated research directions, the scientific community can systematically build upon the foundational structure of this compound, paving the way for new discoveries in medicinal chemistry, chemical biology, and beyond.
Q & A
Q. What role do X-ray crystallography and computational modeling play in understanding benzoxazole-based materials for optoelectronic applications?
- Answer: Single-crystal X-ray diffraction confirms molecular packing and π-π interactions critical for charge transport in OLEDs . Time-dependent DFT (TD-DFT) predicts excited-state properties (e.g., emission wavelengths), guiding the design of benzoxazole-based emitters for high-efficiency devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
